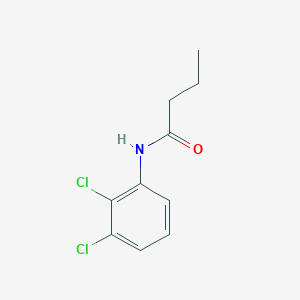

N-(2,3-dichlorophenyl)butanamide

Description

N-(2,3-Dichlorophenyl)butanamide is a substituted amide characterized by a butanamide group (-CO-NH-) attached to a 2,3-dichlorophenyl ring. This structural motif confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and lipophilicity, which influence its reactivity, stability, and biological interactions. For example, N-(2,3-dichlorophenyl)benzamide derivatives have demonstrated antimicrobial activity , and related amides are explored as intermediates in opioid analogs (e.g., 4-methoxybutyrylfentanyl) .

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.1 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)butanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-4-9(14)13-8-6-3-5-7(11)10(8)12/h3,5-6H,2,4H2,1H3,(H,13,14) |

InChI Key |

LCTHTGUAAXGZKJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Replacement of the benzamide backbone with butanamide (as in 4-methoxybutyrylfentanyl) increases lipophilicity, which may improve blood-brain barrier penetration .

Antimicrobial Activity of Dichlorophenyl Amides

This compound derivatives, such as those linked to quinoline-triazine hybrids, exhibit moderate to excellent antimicrobial activity. For example:

- N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide (Compound 6a-n) showed MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans .

- Activity correlates with the electron-withdrawing nature of chlorine atoms , which enhance intermolecular interactions with microbial enzymes or membranes .

Pharmacological Analogs: Opioid Derivatives

Butanamide-containing compounds like 4-methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) highlight the role of the butanamide group in opioid activity. Comparative

Structural Insight : The piperidinyl-phenylethyl moiety in 4-methoxybutyrylfentanyl introduces steric bulk absent in this compound, explaining its divergent pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.